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molecular formula C15H15NO3 B1618745 Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate CAS No. 38289-20-2

Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate

Cat. No. B1618745
M. Wt: 257.28 g/mol
InChI Key: JNUNIHDBRZOUMB-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

4-Cyano-4-phenylheptanedioic acid dimethyl ester (14.45 g, 0.05 mol) was dissolved in dry tetrahydrofuran (350 ml). Sodium tert-butylate (9.6 g, 0.1 mol) was then added in portions. During this addition the reaction mixture became orange in colour. Thereafter, the mixture was boiled under reflux for 5 h. During the boiling a beige-colouring, slurry-like suspension formed. The reaction mixture was cooled to room temperature overnight. 2.5 N glacial acetic acid (170 ml) was slowly added dropwise to the reaction mixture, while cooling with ice. Toluene (100 ml) was then added to the mixture. The organic phase was separated off and washed with saturated sodium bicarbonate solution (3×70 ml), water (3×50 ml) and sodium chloride solution (1×70 ml). After drying with Na2SO4, the solvent was distilled off on a rotary evaporator and the residue was recrystallized from methanol. It was possible to obtain the desired product in a yield of 10.7 g (83%) as a yellow solid with a melting point of 75-80° C.
Quantity
14.45 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sodium tert-butylate
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:21])[CH2:4][CH2:5][C:6]([C:19]#[N:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].C(O)(=O)C.C1(C)C=CC=CC=1>O1CCCC1>[CH3:12][O:11][C:9]([CH:8]1[CH2:7][C:6]([C:19]#[N:20])([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:5][CH2:4][C:3]1=[O:21])=[O:10]

Inputs

Step One
Name
Quantity
14.45 g
Type
reactant
Smiles
COC(CCC(CCC(=O)OC)(C1=CC=CC=C1)C#N)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Sodium tert-butylate
Quantity
9.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (3×70 ml), water (3×50 ml) and sodium chloride solution (1×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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